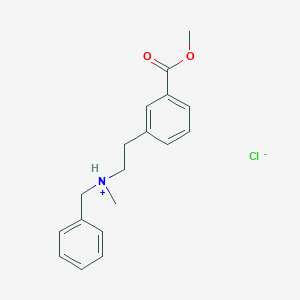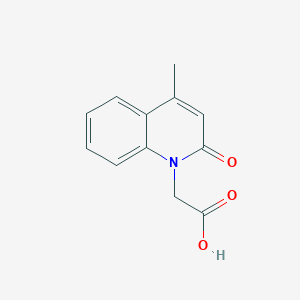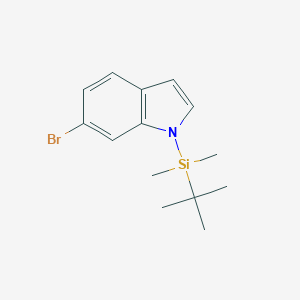
Coumarin, 4-methylamino-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 4-methylamino-3-nitro- is a chemical compound that has gained significant attention in recent years due to its potential use in various scientific research applications. This compound belongs to the coumarin family and is widely used in the pharmaceutical and chemical industry.
Mécanisme D'action
The mechanism of action of Coumarin, 4-methylamino-3-nitro- is not fully understood. However, it is believed to interact with metal ions such as copper, zinc, and iron through chelation. This interaction results in the formation of a complex that exhibits fluorescence properties. Additionally, Coumarin, 4-methylamino-3-nitro- has been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
Coumarin, 4-methylamino-3-nitro- has been shown to have various biochemical and physiological effects. It has been shown to exhibit antibacterial and antifungal activity against various microorganisms. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Coumarin, 4-methylamino-3-nitro- has also been shown to exhibit anticoagulant activity by inhibiting the activity of thrombin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Coumarin, 4-methylamino-3-nitro- in lab experiments is its fluorescent properties, which make it an excellent probe for detecting metal ions. Additionally, its ability to exhibit various pharmacological activities makes it a useful compound for drug discovery research. However, one of the limitations of using Coumarin, 4-methylamino-3-nitro- is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on Coumarin, 4-methylamino-3-nitro-. One area of research is the development of new materials for optical and electronic devices. Additionally, further research is needed to fully understand the mechanism of action of Coumarin, 4-methylamino-3-nitro-. Furthermore, research is needed to investigate the potential use of Coumarin, 4-methylamino-3-nitro- in the treatment of various diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, Coumarin, 4-methylamino-3-nitro- is a promising compound with various scientific research applications. Its fluorescent properties and ability to exhibit various pharmacological activities make it a useful compound for drug discovery research. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Méthodes De Synthèse
Coumarin, 4-methylamino-3-nitro- can be synthesized using various methods. One of the most common methods is the reaction between 4-nitroaniline and 3-acetyl-4-hydroxy coumarin in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure Coumarin, 4-methylamino-3-nitro-.
Applications De Recherche Scientifique
Coumarin, 4-methylamino-3-nitro- has various scientific research applications. It is widely used as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It is also used in the synthesis of various pharmacologically active compounds such as anticoagulants, anti-inflammatory agents, and antimicrobial agents. Additionally, Coumarin, 4-methylamino-3-nitro- has been used in the development of new materials for optical and electronic devices.
Propriétés
Numéro CAS |
50527-26-9 |
|---|---|
Formule moléculaire |
C10H8N2O4 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
4-(methylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C10H8N2O4/c1-11-8-6-4-2-3-5-7(6)16-10(13)9(8)12(14)15/h2-5,11H,1H3 |
Clé InChI |
YEMWREDUHDSXOD-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
SMILES canonique |
CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Autres numéros CAS |
50527-26-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)

![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)
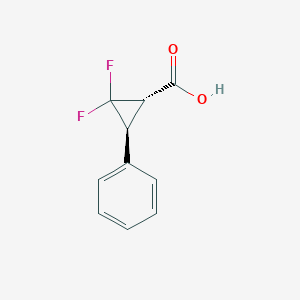
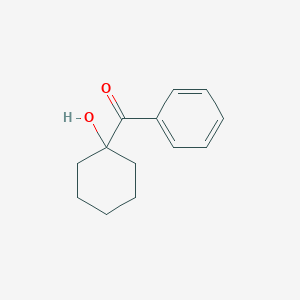
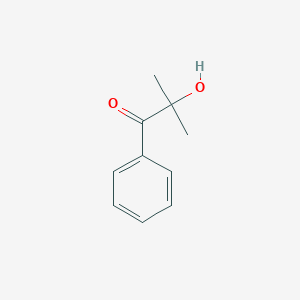


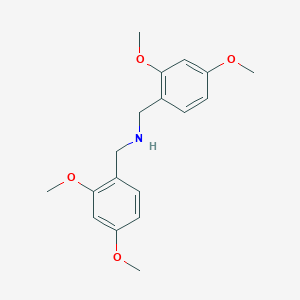
![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
